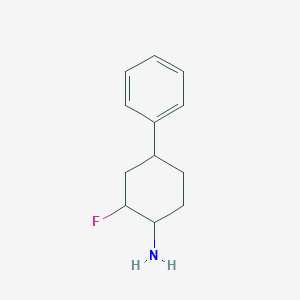

2-Fluoro-4-phenylcyclohexan-1-amine

Description

Contextualizing 2-Fluoro-4-phenylcyclohexan-1-amine within Fluorinated Cyclohexylamines

Fluorinated cyclohexylamines represent a significant class of compounds in drug discovery and chemical biology. Cyclohexylamine (B46788) itself is a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and industrial chemicals. atamanchemicals.comatamanchemicals.comwikipedia.org The introduction of fluorine atoms onto the cyclohexane (B81311) ring dramatically alters the parent molecule's physicochemical properties.

These alterations can include changes in:

Basicity (pKa): The powerful electron-withdrawing nature of fluorine can lower the pKa of the amine group, influencing its ionization state at physiological pH. researchgate.net

Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can affect its ability to cross cell membranes. ingentaconnect.comnih.gov

Conformational Preference: The presence of fluorine can bias the conformational equilibrium of the cyclohexane ring, favoring specific chair or boat forms. acs.orgresearchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.govnih.gov

This compound is a specific example within this class, where the interplay of the fluoro, phenyl, and amino substituents on the cyclohexane scaffold creates a unique three-dimensional structure with potential for specific biological interactions. Research into related structures, such as other fluorinated cyclohexylamines and fluorinated 2-arylcyclopropan-1-amines, provides a broader context for understanding the potential applications and structure-activity relationships of this particular compound. beilstein-journals.orgnih.gov

Significance of Fluorine Incorporation in Cyclohexane Derivatives for Academic Research

The strategic placement of fluorine atoms in organic molecules is a powerful tool in modern drug design and academic research. researchgate.netnih.govbenthamscience.com The unique properties of fluorine, being the most electronegative element, allow it to profoundly influence the biological and physical properties of a molecule, often with minimal steric impact due to its small size. ingentaconnect.combenthamscience.com

Key Effects of Fluorination in Cyclohexane Derivatives:

| Property Affected | Impact of Fluorine Incorporation | Scientific Rationale |

| Metabolic Stability | Increased resistance to enzymatic degradation. nih.govnih.gov | The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation. nih.gov |

| Binding Affinity | Enhanced binding to target proteins. nih.gov | Fluorine can participate in favorable interactions with protein residues, including hydrogen bonds and dipole-dipole interactions. |

| Lipophilicity & Permeability | Modulation of a molecule's ability to pass through biological membranes. researchgate.netingentaconnect.com | Fluorination generally increases lipophilicity, which can enhance membrane permeation. ingentaconnect.comnih.gov |

| pKa Modulation | Lowering the basicity of nearby functional groups, such as amines. researchgate.net | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making it less likely to accept a proton. |

| Conformational Control | Influencing the preferred three-dimensional shape of the cyclohexane ring. acs.orgresearchgate.net | The presence of fluorine can lead to specific non-classical hydrogen bonding and electrostatic interactions that stabilize certain conformations. acs.orgnih.gov |

The study of fluorinated cyclohexanes, including this compound, allows researchers to systematically investigate these effects. By comparing the properties of fluorinated compounds to their non-fluorinated counterparts, scientists can gain valuable insights into the principles of molecular design and develop new strategies for creating more effective and specific therapeutic agents.

Overview of Research Perspectives and Methodologies Applied to this compound

The investigation of this compound and related fluorinated cyclohexylamines involves a multidisciplinary approach, combining synthetic organic chemistry, analytical chemistry, and computational modeling.

Synthetic Methodologies: The synthesis of fluorinated cyclohexylamines often requires specialized techniques to introduce the fluorine atom with the desired stereochemistry. Common strategies may involve:

Nucleophilic Fluorination: Using fluoride (B91410) reagents to displace a leaving group on the cyclohexane ring.

Electrophilic Fluorination: Employing reagents that deliver a "fluorine cation" equivalent to an electron-rich precursor.

Ring-Opening of Epoxides: Using fluoride to open an epoxide ring, leading to a fluorohydrin intermediate that can be further elaborated. beilstein-journals.org

For instance, the synthesis of related tetrafluorocyclohexylamine building blocks has been achieved through a multi-step sequence involving Birch reduction, epoxidation, hydrofluorination, and subsequent reduction of a nitrile group. beilstein-journals.org

Analytical and Spectroscopic Techniques: To characterize the structure and stereochemistry of these molecules, researchers rely on a variety of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for determining the connectivity and relative stereochemistry of the atoms in the molecule. Variable-temperature NMR can be used to study conformational dynamics. acs.org

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

X-ray Crystallography: Offers definitive proof of the solid-state structure and stereochemistry of crystalline compounds. beilstein-journals.org

Computational Modeling: Theoretical calculations play a vital role in understanding the conformational preferences and electronic properties of fluorinated cyclohexanes. acs.orgresearchgate.net Computational methods can be used to:

Calculate the relative energies of different conformations (e.g., chair vs. boat, axial vs. equatorial substituents).

Analyze the nature of non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, that influence conformational stability. acs.orgnih.gov

Predict physicochemical properties like pKa and lipophilicity.

Through the combined application of these synthetic, analytical, and computational approaches, researchers can gain a comprehensive understanding of the structure-property relationships of this compound and its analogs, paving the way for their potential application in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

2-fluoro-4-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C12H16FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2 |

InChI Key |

BQZARBAYBAUHBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CC1C2=CC=CC=C2)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Phenylcyclohexan 1 Amine

Strategies for the Construction of the 2-Fluoro-4-phenylcyclohexan-1-amine Scaffold

The assembly of this compound can be approached retrosynthetically in several ways. Key challenges include the stereocontrolled formation of the substituted cyclohexane (B81311) ring and the regioselective introduction of both the fluorine atom and the amine group. A common strategy involves the formation of a suitable ketone precursor, such as 4-phenylcyclohexanone (B41837) or 2-fluoro-4-phenylcyclohexanone, followed by the introduction of the amine functionality, typically via reductive amination.

The construction of the core 4-phenylcyclohexane structure is a critical first step in many potential synthetic routes. A readily available and versatile starting material for this purpose is 4-phenylcyclohexanone. chemsynthesis.comsigmaaldrich.com Various methods exist for its synthesis and functionalization. For instance, the acylation of 4-phenylcyclohexanone can be achieved using acetic anhydride (B1165640) with a boron trifluoride-acetic acid complex to yield 2-acetyl-4-phenylcyclohexanone, demonstrating that the C-2 position is accessible for functionalization. prepchem.com

Alternative strategies for forming substituted cyclohexane rings include the Birch reduction of aromatic precursors. The reduction of benzonitrile (B105546) with lithium in ammonia (B1221849), followed by an in-situ quench, has been used to produce cyclohexadiene intermediates that can be further elaborated into highly functionalized and fluorinated cyclohexylamine (B46788) systems. beilstein-journals.org A similar approach starting from a different aromatic compound could conceivably provide access to the 4-phenylcyclohexane skeleton.

More recently, dehydrogenative methods have been developed that use substituted cyclohexanones and amines to synthesize functionalized aromatic systems. nih.gov While the goal of these reactions is aromatization, the initial condensation step between a ketone like 4-phenylcyclohexanone and a primary amine to form an enamine or imine is a fundamental transformation that also serves as the first step in reductive amination to access the desired saturated cyclohexane amine. nih.gov

The introduction of a fluorine atom onto the cyclohexane ring can be accomplished at various stages of the synthesis, and the choice of method dictates the nature of the required precursor. The primary methods are categorized as nucleophilic fluorination, electrophilic fluorination, hydrofluorination, and deoxyfluorination.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). A plausible strategy for the synthesis of this compound would involve the S_N2 displacement of a good leaving group (e.g., triflate, tosylate) from the C-2 position of a suitably protected 4-phenylcyclohexan-1-amine precursor.

Another powerful nucleophilic method is the ring-opening of an epoxide. For example, a 1,2-epoxy-4-phenylcyclohexane intermediate could be opened with a fluoride source. Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are effective for the hydrofluorination and ring-opening of epoxides on cyclohexyl systems. beilstein-journals.org The reaction typically proceeds with high regio- and stereoselectivity.

Table 1: Selected Nucleophilic Fluorinating Agents

| Reagent/System | Typical Use | Notes |

|---|---|---|

| Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination of alcohols | Acts as both activator and fluoride source. nih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Deoxyfluorination of alcohols | Thermally more stable alternative to DAST. |

| Pyridine-HF (Olah's Reagent) | Hydrofluorination of alkenes/epoxides | Highly corrosive and toxic. |

| Et₃N·3HF | Hydrofluorination of alkenes/epoxides | Liquid reagent, easier to handle than anhydrous HF. beilstein-journals.org |

| KF, CsF | Displacement of leaving groups | Reactivity depends on lattice energy and solubility. |

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center, such as an enol or enolate. wikipedia.org A viable route to a precursor for the target molecule would be the α-fluorination of 4-phenylcyclohexanone. The ketone can be converted to its enolate using a suitable base (e.g., lithium diisopropylamide, LDA), which is then quenched with an electrophilic fluorine source.

A primary challenge in this approach is controlling the regioselectivity to ensure fluorination occurs at the C-2 position rather than the C-6 position. The bulky phenyl group at C-4 may provide some steric hindrance that could influence this selectivity.

Table 2: Common Electrophilic Fluorinating Agents (N-F Reagents)

| Reagent | Acronym | Notes |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | A widely used, effective, and crystalline solid reagent. |

| Selectfluor® | F-TEDA-BF₄ | A highly effective, user-friendly, and commercially available agent. |

Hydrofluorination involves the addition of hydrogen fluoride (HF) across a double bond. This strategy would require the synthesis of a 4-phenylcyclohexene (B1218791) precursor. chemicalinsights.orgnih.gov The subsequent addition of HF would then install the fluorine atom. The regioselectivity of this addition follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the fluoride adds to the more substituted carbon, forming a carbocationic intermediate.

For 4-phenylcyclohexene, this would likely lead to a mixture of products, and controlling the regiochemistry to selectively form 2-fluoro-4-phenylcyclohexane might be challenging. Modern methods often employ HF complexes like pyridine-HF or Et₃N·3HF to improve handling and reactivity. beilstein-journals.org

Deoxyfluorination is a widely used subset of nucleophilic fluorination for converting alcohols into alkyl fluorides. nih.gov This is arguably one of the most direct conceptual routes to the target scaffold. The synthesis would first require the preparation of a 2-hydroxy-4-phenylcyclohexan-1-amine precursor, with the amine group likely protected (e.g., as a carbamate). This amino alcohol could then be treated with a deoxyfluorinating reagent.

The reaction typically proceeds via activation of the hydroxyl group, followed by an S_N2 attack by fluoride, leading to an inversion of stereochemistry at the carbon center. A variety of modern reagents have been developed to overcome the harshness and potential side reactions associated with classical reagents.

Table 3: Selected Deoxyfluorinating Agents

| Reagent | Acronym | Advantages |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Widely used, commercially available. nih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | More thermally stable and predictable than DAST. |

| PyFluor® | A stable, crystalline solid that often minimizes elimination side-products. |

A crucial final step in many of these synthetic pathways would be the introduction of the amine group. Reductive amination of a 2-fluoro-4-phenylcyclohexanone intermediate is the most common and efficient method. wikipedia.org This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia for a primary amine) to form an imine intermediate, which is then reduced in situ by an appropriate reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). wikipedia.orgorganic-chemistry.org For asymmetric synthesis, biocatalytic approaches using reductive aminase (RedAm) enzymes offer a promising route to chiral β-fluoroamines with high enantiomeric excess. whiterose.ac.uk

Introduction of the Phenyl Substituent

The incorporation of the phenyl group onto the cyclohexane ring is a critical step in the synthesis of this compound. A common and effective method for this transformation is the use of organometallic reagents, particularly Grignard reagents.

One plausible synthetic route involves the reaction of a suitable cyclohexanone (B45756) precursor with a phenyl-containing organometallic reagent. For instance, a protected 2-fluorocyclohexanone (B1314666) can be reacted with phenylmagnesium bromide. This Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone. This addition reaction results in the formation of a tertiary alcohol, with the phenyl group attached to the same carbon that previously held the carbonyl oxygen. Subsequent dehydration of this alcohol can lead to the formation of a double bond, which can then be reduced to yield the desired 4-phenylcyclohexane skeleton. The regioselectivity of this process is crucial for establishing the correct substitution pattern.

Installation of the Amine Functionality

The introduction of the amine group at the C1 position of the 2-fluoro-4-phenylcyclohexane scaffold is another key transformation. Several methods can be employed to achieve this, with reductive amination being a widely utilized and efficient strategy.

Reductive amination typically involves the reaction of a ketone, in this case, 2-fluoro-4-phenylcyclohexanone, with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂, Pd/C)

The choice of reducing agent can influence the reaction conditions and selectivity. For example, sodium triacetoxyborohydride is often favored for its mildness and high selectivity for imines over ketones.

Alternatively, the amine functionality can be introduced via the reduction of other nitrogen-containing functional groups. For instance, a 2-fluoro-4-phenylcyclohexanone could be converted to an oxime, which can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Protecting Group Strategies for Amine and Fluorinated Moieties

In the multistep synthesis of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions and to ensure the selective transformation of specific functional groups. organic-chemistry.org Both the amine and the fluorine-containing moiety may require protection at different stages of the synthesis.

Amine Protection:

Primary amines are nucleophilic and can react with various electrophiles. organic-chemistry.org To circumvent this reactivity during subsequent synthetic steps, the amine group is often temporarily converted into a less reactive derivative. Common protecting groups for amines include:

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely used. They are generally stable to a range of reaction conditions and can be selectively removed. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. whiterose.ac.uk

Amides: The amine can be converted to an amide, such as an acetamide, which is less nucleophilic. However, the cleavage of amides often requires harsher conditions.

Sulfonamides: Groups like p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl) can also be employed to protect amines. nih.gov

Fluorinated Moiety Considerations:

While the C-F bond is generally robust, the reactivity of the fluorinated carbon and adjacent functional groups must be considered. In certain reaction conditions, particularly those involving strong bases or nucleophiles, the potential for elimination or substitution reactions involving the fluorine atom exists. The choice of reagents and reaction conditions throughout the synthesis should be made to preserve the integrity of the C-F bond. Protecting groups are not typically applied directly to the fluorine atom itself, but rather the strategic protection of other functional groups, like the amine, can prevent reaction pathways that might compromise the fluorinated center.

Orthogonal Protecting Group Strategy:

In a complex synthesis, it may be necessary to deprotect one functional group while another remains protected. This requires an orthogonal protecting group strategy, where the protecting groups are chosen such that they can be removed under different, non-interfering conditions. organic-chemistry.org For example, using a Boc group for the amine and a silyl (B83357) ether to protect a hydroxyl group would allow for the selective deprotection of either group without affecting the other.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| Amine | p-Toluenesulfonyl | Tosyl | Strong reducing agents or harsh acidic conditions |

| Amine | Nitrobenzenesulfonyl | Nosyl | Mild basic conditions (e.g., thiophenol, K₂CO₃) |

Stereoselective Synthesis of this compound Isomers

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product. The development of asymmetric, diastereoselective, and enantioselective approaches is crucial for obtaining specific stereoisomers, which often exhibit distinct biological activities. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to generate a specific stereoisomer from a prochiral or racemic starting material. princeton.edu For this compound, this can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

One potential asymmetric approach involves the enantioselective fluorination of a suitable enamine or enolate derived from a 4-phenylcyclohexanone derivative. nih.gov Chiral fluorinating agents, such as N-fluorobis(phenylsulfonyl)amine (NFSI) in the presence of a chiral catalyst, can introduce the fluorine atom with a high degree of enantioselectivity. nih.gov

Another strategy is the asymmetric reduction of a 2-fluoro-4-phenylcyclohexanone. The use of chiral reducing agents, such as those derived from chiral boranes or transition metal complexes with chiral ligands, can lead to the formation of a specific stereoisomer of the corresponding alcohol. This alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen method.

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over others when a new stereocenter is created in a molecule that already contains one or more stereocenters. nih.gov In the synthesis of this compound, diastereoselectivity is critical in establishing the relative stereochemistry between the fluorine, phenyl, and amine substituents.

A key step where diastereoselectivity can be controlled is the reduction of the 2-fluoro-4-phenylcyclohexanone intermediate. The existing stereocenters at the C2 (fluorine) and C4 (phenyl) positions can influence the facial selectivity of the hydride attack on the carbonyl group. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the resulting alcohols. For example, sterically bulky reducing agents may favor attack from the less hindered face of the ketone, leading to a higher proportion of one diastereomer.

Similarly, the reductive amination of 2-fluoro-4-phenylcyclohexanone can also be diastereoselective. The stereochemistry of the existing centers can direct the approach of the amine and the subsequent reduction of the imine intermediate, favoring the formation of one diastereomer of the final product.

Enantioselective Synthesis

Enantioselective synthesis specifically aims to produce one enantiomer of a chiral molecule in excess over the other. nih.gov This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

A powerful method for the enantioselective synthesis of amines is the use of chiral catalysts in reductive amination. For example, a chiral phosphoric acid or a chiral transition metal complex can catalyze the reaction between 2-fluoro-4-phenylcyclohexanone and an amine source, leading to the formation of a specific enantiomer of this compound with high enantiomeric excess (ee). whiterose.ac.uk

Another enantioselective approach involves the resolution of a racemic mixture of this compound. This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts can then be separated by physical methods like crystallization, and the desired enantiomer of the amine can be recovered by treatment with a base.

Furthermore, enzymatic resolutions can offer a highly selective method for obtaining enantiomerically pure amines. Specific enzymes can selectively acylate or deacylate one enantiomer of a racemic amine, allowing for the separation of the two enantiomers.

| Synthetic Approach | Description | Key Methodologies |

| Asymmetric Synthesis | Creates a specific stereoisomer from a prochiral or racemic starting material. princeton.edu | Chiral catalysts, chiral auxiliaries, chiral reagents, enantioselective fluorination. nih.gov |

| Diastereoselective Synthesis | Controls the formation of one diastereomer over others in a molecule with existing stereocenters. nih.gov | Substrate-controlled reductions, diastereoselective reductive amination. |

| Enantioselective Synthesis | Produces one enantiomer of a chiral molecule in excess over the other. nih.gov | Chiral catalysts in reductive amination, kinetic resolution, enzymatic resolution. whiterose.ac.uk |

Control of Regioselectivity and Stereochemistry in Fluorination

The precise spatial arrangement of the fluorine and amine substituents on the cyclohexane ring is critical for modulating the biological activity and conformational behavior of this compound. The control of regioselectivity and stereochemistry during the fluorination step is therefore of paramount importance. Synthetic strategies often commence from a 4-phenylcyclohexanone precursor, allowing for the sequential introduction of the amine and fluorine functionalities.

The stereochemical outcome of the fluorination of a 4-phenylcyclohexanone derivative is highly dependent on the chosen fluorinating agent and the substrate's existing stereochemistry. For instance, nucleophilic fluorinating agents, such as those used in deoxofluorination, typically proceed through an SN2 mechanism, resulting in an inversion of configuration at the reaction center. fluorine1.ru In contrast, electrophilic fluorinating agents react with enolates or enol ethers, with the stereoselectivity being influenced by the steric hindrance of the substituents on the cyclohexane ring.

A common approach involves the conversion of 4-phenylcyclohexanone to a corresponding enamine or enol ether, which is then subjected to electrophilic fluorination. The facial selectivity of this reaction can be directed by the bulky phenyl group, leading to the preferential formation of one diastereomer over another. Subsequent conversion of the ketone to an amine, for example, via reductive amination, would then yield the desired this compound. The stereochemistry of the final product can be influenced by the choice of reducing agent and the relative stereochemistry of the fluoro-ketone intermediate.

Investigations into the fluorination of highly functionalized alicyclic scaffolds have shown that both the stereochemistry of the starting material and the position of existing functional groups play a crucial role in the outcome of the fluorination reaction. fluorine1.ru For highly functionalized cycloalkanes, hydroxy-fluorine exchange reactions have been shown to be highly substrate-dependent, with the stereochemical arrangement of functional groups deeply influencing the selectivity of the transformations. nih.gov The development of selective and stereocontrolled methods for constructing fluorine-containing small molecules, particularly through the transformation of functionalized cycloalkenes, provides a valuable toolbox for accessing specific stereoisomers of fluorinated cyclohexanes. nih.govresearchgate.net

| Precursor | Fluorinating Agent | Key Transformation | Expected Stereochemical Outcome |

| 4-phenylcyclohexanone | Selectfluor™ on enamine | Electrophilic fluorination | Diastereoselective addition, influenced by steric hindrance of the phenyl group. |

| cis-4-phenylcyclohexan-1-ol | Deoxofluor | Nucleophilic substitution | Inversion of stereochemistry at C-1. |

| trans-4-phenylcyclohexan-1-ol | DAST | Nucleophilic substitution | Inversion of stereochemistry at C-1. |

| 4-phenylcyclohexene | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination | Formation of a mixture of diastereomeric fluorinated products. |

Post-Synthetic Modifications and Derivatization

The presence of a primary amine, a modifiable cyclohexane ring, and a phenyl group makes this compound a versatile scaffold for further chemical elaboration.

Transformations at the Amine Nitrogen

The primary amine functionality is a key handle for a wide range of chemical modifications, most notably N-alkylation and N-acylation, to produce a library of derivatives with diverse properties.

N-Alkylation: The nitrogen atom can be mono- or di-alkylated using various alkylating agents. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a common and efficient method. Alternatively, direct N-alkylation can be achieved using alkyl halides, although this can sometimes lead to over-alkylation. researchgate.net More advanced methods, such as the use of alcohols as alkylating agents in the presence of a suitable catalyst, offer a greener alternative. nih.gov The use of catalytic amounts of alkyl halides in the reaction of amines with alcohols has been shown to be a practical method for the selective synthesis of mono- or di-alkylated amines. rsc.org

N-Acylation: The amine can be readily acylated using acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms a stable amide bond and is a widely used strategy in drug discovery to introduce a variety of functional groups. researchgate.netresearchgate.net Electrochemical N-acylation of carboxylic acids with amines has been reported as a sustainable method that proceeds with excellent chemoselectivity under mild conditions. rsc.org

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | Secondary or tertiary amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or tertiary amine |

| N-Acylation | Acid chloride (e.g., acetyl chloride) | Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride) | Sulfonamide |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl amine |

Modifications of the Cyclohexane Ring

The cyclohexane ring, while generally stable, can undergo specific transformations. The conformational dynamics of the ring, such as the chair-chair interconversion, are influenced by the substituents and can impact the molecule's interaction with biological targets. youtube.comyoutube.comyoutube.comyoutube.com

Further functionalization of the cyclohexane ring after the introduction of the fluoro and amino groups is challenging but conceivable. For instance, the introduction of unsaturation through elimination reactions could be possible under specific conditions, although this might compete with other reactive sites in the molecule. The presence of the fluorine atom can influence the regioselectivity of such eliminations. The synthesis of highly functionalized diarylamines through an N,C-cascade reaction via ammonium salts has been demonstrated, which involves the ring-opening of cyclic amines. chemrxiv.org While this is a destructive modification, it highlights a potential pathway for skeletal diversification.

| Reaction Type | Reagent/Condition | Potential Product |

| Dehydrogenation | Strong oxidizing agent | Phenylcyclohexene or phenylcyclohexadiene derivative |

| Ring-Opening | Specific Lewis acids/transition metals | Diarylamine derivative |

Derivatization of the Phenyl Moiety

The phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The directing effect of the existing 2-fluoro-1-aminocyclohexyl group will influence the position of the incoming electrophile. The amino group, even when derivatized, is a strong activating group and an ortho-, para-director. The fluorine atom on the cyclohexane ring is not expected to have a significant electronic directing effect on the phenyl ring, but its steric bulk might influence the ortho/para ratio.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

The reactivity of the phenyl ring can be influenced by the nature of the substituent on the amine nitrogen. For instance, a strongly electron-withdrawing acyl group on the nitrogen will decrease the activating effect of the amine. Studies on the FeCl₃-catalysed arylation of fluorinated fullerenes have shown that a variety of aryl groups can be introduced, with the reaction rate being relatively unaffected by the electronic nature of the aryl ring. nih.gov The synthesis and elaboration of all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane has also demonstrated the versatility of the aryl group for further transformations. nih.gov

| Reaction Type | Reagent | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | ortho, para |

| Bromination | Br₂, FeBr₃ | ortho, para |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | para (due to sterics) |

| Sulfonation | Fuming H₂SO₄ | ortho, para |

Stereochemistry and Conformational Analysis of 2 Fluoro 4 Phenylcyclohexan 1 Amine

Isomeric Forms and Chiral Centers in 2-Fluoro-4-phenylcyclohexan-1-amine

The structure of this compound contains three stereocenters, at the carbon atoms bearing the amino group (C1), the fluorine atom (C2), and the phenyl group (C4). The presence of these chiral centers gives rise to a number of possible stereoisomers. Specifically, with three chiral centers, a maximum of 2³ or eight stereoisomers can exist. These isomers are categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The relative orientation of the substituents on the cyclohexane (B81311) ring defines whether the isomers are cis (on the same side of the ring) or trans (on opposite sides). For instance, considering the relationship between the amino and fluoro groups, they can be cis or trans to each other. Similarly, the relationship between the amino and phenyl groups, and the fluoro and phenyl groups, can also be described as cis or trans. Each of these geometric arrangements possesses a unique three-dimensional structure and set of properties.

Configurational Assignment Methodologies

Determining the absolute and relative configuration of the various stereoisomers of this compound requires sophisticated analytical techniques.

Spectroscopic Analysis for Stereoisomer Identification (e.g., NMR, Chiroptical Methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. In the case of this compound, ¹H NMR spectroscopy can provide information about the relative orientation of the substituents. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, the magnitude of the coupling constant between the proton at C1 and the proton at C2 can help distinguish between cis and trans isomers. A larger coupling constant is typically observed for diaxial protons, while smaller coupling constants are characteristic of axial-equatorial or diequatorial arrangements.

Furthermore, ¹⁹F NMR spectroscopy can be employed to probe the environment of the fluorine atom. nih.gov The chemical shift of the fluorine nucleus is sensitive to its spatial relationship with other groups in the molecule, offering another layer of structural information. nih.gov

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between enantiomers. These techniques measure the differential absorption or rotation of plane-polarized light by chiral molecules. Each enantiomer will produce a mirror-image spectrum, allowing for their identification and the determination of enantiomeric excess.

X-ray Crystallography

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. nih.govweizmann.ac.il This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, provided a suitable crystal can be obtained. nih.govmdpi.com For a complex molecule like this compound, X-ray crystallography can unambiguously establish the cis/trans relationships between all three substituents and reveal the preferred conformation of the cyclohexane ring in the solid state. mdpi.com

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orgwikipedia.org The substituents on the ring can occupy either axial or equatorial positions.

Chair-Boat Interconversions and Energy Barriers

The cyclohexane ring is conformationally mobile, and at room temperature, it undergoes a rapid "ring flip" or "chair-chair interconversion". libretexts.orgyoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com The transition between the two chair forms proceeds through higher-energy conformations, including the twist-boat and the boat. libretexts.orgwikipedia.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation is more stable than the boat but still significantly higher in energy than the chair. libretexts.org The energy barrier for the chair-to-chair interconversion in cyclohexane is approximately 11 kcal/mol. libretexts.org

| Conformation | Relative Energy (kJ/mol) | Key Features |

| Chair | 0 | Most stable; staggered bonds, no angle strain. libretexts.org |

| Twist-Boat | ~23 | More stable than boat; reduced flagpole interactions and torsional strain. libretexts.org |

| Boat | ~30 | Less stable; flagpole steric strain and torsional strain from eclipsed bonds. libretexts.org |

| Half-Chair | ~45 | Transition state; highest energy. youtube.com |

Influence of Fluoro and Phenyl Substituents on Conformation

The presence of substituents on the cyclohexane ring influences the equilibrium between the two chair conformations. Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). fiveable.melibretexts.orglibretexts.org

In this compound, the conformational preference will be determined by the relative steric demands of the fluoro, phenyl, and amino groups. The phenyl group is significantly larger than the fluorine atom and the amino group and will have a strong preference for the equatorial position to minimize steric strain. libretexts.orgyoutube.com The A-value, a measure of the energy difference between the axial and equatorial conformations of a substituent, is much larger for a phenyl group than for a fluorine atom or an amino group.

The fluorine atom is relatively small, and its preference for the equatorial position is less pronounced compared to the phenyl group. The amino group also prefers the equatorial position. Therefore, the most stable chair conformation for the trans,trans isomer, for example, would likely have the bulky phenyl group in an equatorial position. The relative orientation of the fluoro and amino groups would then depend on the specific isomer, but the conformation that places the largest group (phenyl) in the equatorial position will be heavily favored. libretexts.org

Role of Intramolecular Interactions (e.g., 1,3-diaxial arrangements, anomeric effects)

The conformational preference of the substituents in this compound is governed by a delicate balance of several intramolecular interactions. The chair conformation of the cyclohexane ring is the most stable, and the substituents can occupy either axial or equatorial positions. The relative stability of the resulting conformers is determined by steric and stereoelectronic effects.

1,3-Diaxial Interactions:

A significant factor influencing the conformational equilibrium is the presence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the cyclohexane ring. pressbooks.publibretexts.org Larger substituents experience greater steric strain in the axial position. pressbooks.pub In the case of this compound, the bulky phenyl group at the C-4 position will strongly prefer an equatorial orientation to avoid severe 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6.

The amino (-NH₂) and fluoro (-F) groups at C-1 and C-2, respectively, also have conformational preferences. While fluorine is smaller than a methyl group, it still exerts steric strain in the axial position. youtube.com The amino group's preference is also for the equatorial position to minimize steric clash. The energetic cost of placing these groups in an axial position is summarized in the table below, based on values for monosubstituted cyclohexanes.

Table 1: Gauche Interaction Energy Values for 1,3-Diaxial Interactions in Substituted Cyclohexanes

| Interacting Groups | Energy (kJ/mol) |

| H/H | 0 |

| CH₃/H | 3.8 |

| F/H | 1.0 |

| NH₂/H | ~2.5-3.3 |

| C₆H₅/H | ~12.6 |

Note: These values are approximate and can vary depending on the specific molecular context. The value for NH₂/H is an estimate based on its steric bulk relative to other groups.

Given the large A-value (a measure of the energy difference between axial and equatorial conformers) for the phenyl group, the conformation where the phenyl group is axial is highly disfavored. This effectively "locks" the conformation of the cyclohexane ring in many of the stereoisomers, forcing the other substituents into specific axial or equatorial orientations. For a trans-1,4-disubstituted pattern, both substituents can be equatorial, which is a low-energy conformation. pressbooks.pub In a cis-1,4 arrangement, one substituent must be axial, and the larger group will preferentially occupy the equatorial position.

Anomeric and Related Stereoelectronic Effects:

Beyond simple sterics, stereoelectronic effects can also play a crucial role. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial position, contrary to what would be expected from steric considerations alone. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on one heteroatom and the antibonding (σ*) orbital of the C-X bond (where X is the other heteroatom). wikipedia.org

In this compound, we have a C-F bond adjacent to a C-N bond. The nitrogen of the amino group has a lone pair of electrons. If the amino group is equatorial and the fluorine is axial, a stabilizing interaction can occur between the nitrogen's lone pair and the σ* orbital of the C-F bond. This is a type of generalized anomeric effect. The magnitude of this stabilization is typically in the range of 4-8 kJ/mol for classical anomeric effects in sugars. wikipedia.org

Furthermore, intramolecular hydrogen bonding can influence conformational preferences. In certain stereoisomers, a hydrogen bond can form between the amino group's hydrogen and the electronegative fluorine atom (N-H···F). The existence and strength of such an interaction are highly dependent on the geometry of the conformer, specifically the distance and angle between the donor and acceptor atoms. nih.gov Such an interaction could stabilize a conformation that might otherwise be disfavored due to steric strain.

Stereochemical Implications in Chemical Reactivity and Selectivity

The specific three-dimensional arrangement of the functional groups in this compound has profound implications for its chemical reactivity and the stereochemical outcome of its reactions. The accessibility of the reactive centers, namely the amino group's lone pair and the C-F bond, is dictated by their conformational state (axial vs. equatorial).

Nucleophilicity and Basicity of the Amino Group:

The nucleophilicity of the amino group can be influenced by its stereochemical environment. An equatorial amino group is generally more sterically accessible to electrophiles than an axial one, which is shielded by the cyclohexane ring and the other axial substituents. youtube.com Consequently, reactions involving the amino group, such as acylation, alkylation, or its participation as a nucleophile in substitution reactions, are expected to proceed faster for isomers where the -NH₂ group is in the equatorial position.

The basicity of the amine can also be subtly affected by intramolecular interactions. An intramolecular N-H···F hydrogen bond, if present, could decrease the availability of the nitrogen's lone pair, potentially reducing its basicity.

Reactions Involving the Fluoro Substituent:

The fluorine atom can act as a leaving group in nucleophilic substitution reactions, although it is generally a poor one. The stereochemistry of such a reaction would be highly dependent on the mechanism. For an Sₙ2-type reaction, backside attack would be required. An axial fluorine atom would be more susceptible to backside attack from an incoming nucleophile than a sterically hindered equatorial fluorine. Conversely, if the reaction proceeds through a carbocation intermediate (Sₙ1-type mechanism), the stability of the carbocation and the facial selectivity of nucleophilic attack would be influenced by the neighboring groups.

The presence of fluorine can also influence the reactivity of adjacent positions. The electron-withdrawing nature of fluorine can affect the acidity of neighboring C-H bonds.

Stereoselectivity in Reactions:

The fixed or strongly preferred conformation of the cyclohexane ring in the different stereoisomers of this compound can lead to high levels of stereoselectivity in reactions at the functional groups or on the ring itself. For example, in reactions that generate a new stereocenter, the existing chiral centers and the rigid conformation of the ring will direct the approach of reagents to one face of the molecule over the other.

This is particularly relevant in reactions such as enzymatic transformations, where the precise fit of the substrate into the enzyme's active site is critical. mdpi.com The different stereoisomers of this compound will present distinct topographies, leading to potentially very different reaction rates and outcomes.

The table below summarizes the expected influence of the substituent's position on reactivity.

Table 2: Influence of Substituent Position on Reactivity

| Substituent | Position | Expected Impact on Reactivity |

| Amino (-NH₂) | Equatorial | Higher nucleophilicity and reactivity due to greater steric accessibility. |

| Amino (-NH₂) | Axial | Lower nucleophilicity and reactivity due to steric hindrance from 1,3-diaxial interactions. |

| Fluoro (-F) | Equatorial | Less susceptible to Sₙ2-type substitution due to steric hindrance for backside attack. |

| Fluoro (-F) | Axial | More susceptible to Sₙ2-type substitution. |

Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 4 Phenylcyclohexan 1 Amine

Theoretical Calculations for Geometric Optimization and Energetics

Geometric optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Energetics studies quantify the stability of different conformations and the energy changes associated with chemical processes.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2-Fluoro-4-phenylcyclohexan-1-amine. nih.govscribd.com DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a variety of electronic properties derived from the electron density. nih.gov

For this compound, DFT, particularly with a functional like B3LYP and a basis set such as 6-311G**, would be employed to predict bond lengths, bond angles, and dihedral angles of its various stereoisomers. nih.gov Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mtu.edu Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: Data are representative examples of parameters obtained from DFT calculations and are for illustrative purposes.)

| Parameter | Illustrative Value | Significance |

| Total Energy | -657.8 Hartree | Indicates the electronic and nuclear energy of the optimized structure. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical reactivity and stability; a larger gap suggests higher stability. mtu.edu |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

Beyond DFT, other quantum mechanical methods are available for theoretical calculations. These are broadly classified as ab initio and semi-empirical methods.

Ab Initio Methods: These "first-principles" methods compute molecular properties using only fundamental physical constants, without relying on experimental data for parameterization. libretexts.org Hartree-Fock (HF) is the simplest ab initio method. More accurate, and computationally expensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory build upon the HF result to include electron correlation effects. scribd.com Due to their high computational demand, these high-level methods are typically used for smaller systems or for benchmarking results from less expensive methods like DFT. libretexts.org

Semi-Empirical Methods: These methods accelerate calculations by incorporating experimental parameters (parameterization) and simplifying some of the complex integrals found in ab initio calculations. researchgate.net Methods like AM1 and PM3 are significantly faster than DFT or ab initio techniques, allowing for the study of very large molecular systems. nih.gov However, this speed comes at the cost of accuracy. Their reliability depends on whether the molecule under study is similar to the compounds used in their parameterization dataset. libretexts.orgresearchgate.net For this compound, semi-empirical methods could be useful for initial, rapid conformational searches before refining the results with more robust methods.

Table 2: Comparison of Theoretical Methods

| Method Type | General Characteristics | Typical Application for Target Compound |

| Ab Initio (e.g., HF, MP2) | High accuracy, no empirical parameters, computationally expensive. scribd.comlibretexts.org | Benchmarking energies of a few key conformations. |

| Density Functional Theory (DFT) | Good balance of accuracy and cost, widely applicable. nih.gov | Geometric optimization, electronic properties, spectroscopic prediction. |

| Semi-Empirical (e.g., AM1, PM3) | Low computational cost, uses empirical parameters, lower accuracy. researchgate.netnih.gov | Rapid initial screening of many possible conformations. |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclohexane (B81311) ring and the presence of three key substituents give this compound a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary tools for exploring this landscape.

Molecular Mechanics models a molecule as a collection of atoms connected by springs, using a 'force field' (e.g., OPLS, AMBER) to describe the potential energy of the system as a function of its geometry. mdpi.com It is computationally very fast, making it ideal for scanning the potential energy surface to identify stable conformers, such as the various chair and boat forms of the cyclohexane ring with axial or equatorial substituents.

Molecular Dynamics (MD) simulations build upon the MM force field by solving Newton's equations of motion for the atoms over time. ulisboa.pt This provides a dynamic view of the molecule's behavior, including conformational transitions and the influence of solvent. An MD simulation of this compound would reveal the relative stabilities of different conformers at a given temperature, the time scales of their interconversion, and how interactions with a solvent like water might influence the preferred conformation. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data, which is crucial for interpreting experimental results. DFT calculations are particularly effective for predicting vibrational (Infrared and Raman) spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. scribd.comdntb.gov.ua These predicted frequencies for functional groups like the N-H stretches of the amine, the C-F stretch, and aromatic C-H bends in this compound can be compared with experimental IR spectra to confirm the structure and identify specific conformers.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: Data are hypothetical and serve to illustrate the output of vibrational frequency calculations.)

| Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch (Amine) | 3350 - 3450 | 3300 - 3500 |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2860 - 2950 | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1050 | 1000 - 1100 |

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the high-energy structures that represent the barrier to a reaction. DFT is commonly used for these studies. mdpi.com

For this compound, this approach could be used to model reactions involving the primary amine, such as acylation or alkylation. Calculations would determine the activation energy for the reaction, providing insight into its kinetics. Furthermore, the model could explore how the stereochemistry of the cyclohexane ring influences the reaction pathway and the stereochemical outcome of the product.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and understanding biological activity. nih.gov

A docking study of this compound would involve placing the molecule into the binding site of a target protein. The docking algorithm samples numerous positions and orientations, scoring them based on factors like electrostatic and van der Waals interactions. nih.govmdpi.com The results can identify the most likely binding mode and the key interactions, such as hydrogen bonds between the amine group and protein residues or hydrophobic interactions involving the phenyl ring, that stabilize the complex. mdpi.com The calculated binding energy provides an estimate of the ligand's affinity for the receptor. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound (Note: Data are for illustrative purposes only.)

| Target Protein | Binding Energy (kcal/mol) | Key Predicted Interactions |

| Hypothetical Kinase A | -8.5 | Hydrogen bond from amine N-H to Asp145 backbone C=O. Pi-stacking between phenyl ring and Phe80. |

| Hypothetical Channel B | -7.2 | Hydrogen bond from amine N-H to Glu212 side chain. Hydrophobic interactions with Leu150, Val154. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry and drug design. For novel compounds such as this compound, where extensive empirical testing may be limited, QSAR studies can provide valuable predictions of biological activity based on the molecule's structural and physicochemical properties. This section explores the theoretical development of QSAR models applicable to this compound, based on methodologies applied to structurally related molecules.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model lies in the careful selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. nih.gov For a compound like this compound, a range of descriptors would be calculated to capture its unique structural features, including the stereochemistry of the cyclohexane ring, the presence of the fluorine atom, and the phenyl substituent.

The process begins with the generation of a 3D structure of the molecule, often optimized using computational chemistry methods like Density Functional Theory (DFT). researchgate.net From this optimized structure, various classes of descriptors can be calculated. These typically include:

Constitutional Descriptors (0D): These are the most straightforward descriptors, derived from the molecular formula. They include molecular weight, atom counts, and ring counts.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule, abstracting the structure into a molecular graph. researchgate.net Examples include connectivity indices and topological polar surface area (TPSA), which has been shown to correlate with biological activity in other studies. researchgate.net

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size. Examples include molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. researchgate.net Important quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. researchgate.netnih.gov The presence of the electronegative fluorine atom in this compound makes these electronic descriptors particularly relevant.

The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to spurious correlations and a poorly predictive model. researchgate.net Often, a large number of descriptors are initially calculated and then reduced to a smaller, more relevant subset using statistical techniques like Principal Component Analysis (PCA) or genetic algorithms. nih.govnih.gov

Table 1: Representative Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional (0D) | Molecular Weight, Atom Count, Number of Rings | Derived directly from the molecular formula without regard to geometry or connectivity. |

| Topological (2D) | Wiener Index, Randić Index, Topological Polar Surface Area (TPSA) | Describes the atomic connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Based on the three-dimensional coordinates of the atoms, describing the molecule's shape and size. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Reflects the electronic structure and properties of the molecule, calculated using quantum mechanical methods. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Describes properties like lipophilicity and polarizability, which are important for pharmacokinetic and pharmacodynamic processes. researchgate.net |

Statistical Validation and Predictive Power of QSAR Models

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with a specific biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used for this purpose. researchgate.netnih.gov However, the development of a statistically sound model is only part of the process; rigorous validation is essential to ensure the model's reliability and predictive power for new, untested compounds. nih.govd-nb.info

The validation of a QSAR model is typically performed through both internal and external validation techniques. nih.gov

Internal Validation assesses the robustness and stability of the model using the initial dataset. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. researchgate.net In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The results are used to calculate the cross-validated coefficient of determination, Q². A high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

External Validation evaluates the model's ability to predict the activity of compounds that were not used in its development. nih.gov This is achieved by splitting the initial dataset into a training set (used to build the model) and a test set (used to validate the model). The model is built using the training set, and its predictive power is then assessed by how well it predicts the activities of the compounds in the test set. mdpi.com

Several statistical metrics are used to quantify the performance of a QSAR model:

Coefficient of Determination (R²): This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). researchgate.net A value closer to 1.0 suggests a better fit of the model to the data. researchgate.net However, a high R² alone is not sufficient to guarantee a good model. d-nb.info

Cross-validated Coefficient of Determination (Q²): As described above, this measures the internal predictive power of the model.

Predictive R² (R²pred): This is calculated for the external test set and provides a measure of the model's ability to predict new data. nih.gov

Root Mean Square Error (RMSE): This metric represents the standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit of the model to the data.

For a QSAR model to be considered robust and predictive, it should meet several statistical criteria, which are often cited in the literature. nih.govmdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Typical Acceptance Criteria |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. researchgate.net | > 0.6 mdpi.com |

| Cross-validated Coefficient of Determination | Q² or R²(CV) | Measures the internal predictive ability of the model through cross-validation. mdpi.com | > 0.5 mdpi.com |

| Predictive R² for External Test Set | R²pred | Measures the model's predictive power on an independent set of compounds. nih.gov | > 0.6 |

| Root Mean Square Error | RMSE | Represents the average prediction error of the model. | As low as possible |

| F-test value | F | Indicates the statistical significance of the regression model. mdpi.com | High value indicates confidence |

Structure Activity Relationship Sar Investigations of 2 Fluoro 4 Phenylcyclohexan 1 Amine Analogues

Fundamental Principles of Structure-Activity Relationships in Fluorinated Amines

The incorporation of fluorine into amine-containing pharmaceuticals is a widely used strategy in drug design due to fluorine's unique properties. acs.org Its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical and biological characteristics. acs.orgnih.gov

Key principles governing the SAR of fluorinated amines include:

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of a nearby amine group. This change in pKa affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with biological targets through hydrogen bonding or ionic interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally stable and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. acs.org

Conformational Control: Fluorine substitution can induce specific conformational preferences in aliphatic rings. beilstein-journals.org In a cyclohexane (B81311) system, the stereoelectronic effects of the C-F bond can influence the equilibrium between chair conformations, thereby controlling the spatial arrangement of other substituents and their presentation to a target protein. libretexts.org

Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine atom as a weak acceptor), dipole-dipole interactions, and multipolar interactions with electron-rich aromatic rings of amino acid residues in a protein binding pocket. acs.org These interactions can enhance binding affinity and selectivity.

The interplay between the amine's basicity and the electronic effects of fluorine is a central theme in the SAR of this compound class. nih.gov

Design Principles for Structural Modification of 2-Fluoro-4-phenylcyclohexan-1-amine Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at exploring the chemical space around the lead structure. collaborativedrug.com By systematically altering specific structural features, researchers can probe the requirements for optimal biological activity. This rational approach allows for the development of SAR models that can predict the activity of novel compounds. collaborativedrug.com The primary sites for modification on this scaffold are the cyclohexane ring, the fluorine substituent, the phenyl ring, and the amine moiety.

The position and stereochemistry of the fluorine atom on the cyclohexane ring are critical determinants of the molecule's properties. Moving the fluorine from the C2 position to other locations (e.g., C3) or altering its stereochemical relationship (axial vs. equatorial) relative to the amine and phenyl groups can have profound consequences.

Impact on Amine pKa: The distance between the electron-withdrawing fluorine and the basic amine group directly impacts the pKa. A 1,2-relationship (as in the parent compound) will exert a stronger inductive effect and lower the pKa more significantly than a 1,3- or 1,4-relationship.

Conformational Effects: The stereochemistry of the C-F bond influences the conformational stability of the cyclohexane ring. An equatorial fluorine is generally more stable, but an axial fluorine can engage in specific, stabilizing hyperconjugative or dipolar interactions. nih.govnih.gov The chosen conformation dictates the three-dimensional orientation of the phenyl and amino groups, which is crucial for receptor binding.

The phenyl ring offers a versatile platform for modification to probe for additional binding interactions and to modulate pharmacokinetic properties. nih.gov Introducing substituents at the ortho, meta, or para positions can alter the electronic and steric profile of the molecule.

Electronic Effects: Adding electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) to the phenyl ring can modulate the electron density of the ring and influence its potential for π-π or cation-π interactions with the target protein. mdpi.comnih.gov

Steric Effects: The size and position of substituents can either create favorable van der Waals interactions or cause steric clashes within a binding pocket. A bulky substituent may also restrict the rotation of the phenyl ring, locking the molecule into a more defined, and potentially more active, conformation.

Solubility and Lipophilicity: Substituents can be used to fine-tune the lipophilicity (logP) of the compound. Adding polar groups (e.g., hydroxyl, amido) can increase water solubility, while adding nonpolar groups (e.g., alkyl, halogen) can increase lipophilicity. nih.gov

The following interactive table illustrates how different substituents on the phenyl ring could hypothetically influence biological activity based on established SAR principles.

| Position | Substituent | Electronic Effect | Potential Impact on Activity |

| para (4') | -Cl | Electron-withdrawing | May enhance binding through halogen bonding. |

| para (4') | -OCH₃ | Electron-donating | Could increase electron density for π-stacking. |

| para (4') | -CF₃ | Strongly Electron-withdrawing | May improve metabolic stability and binding affinity. mdpi.com |

| meta (3') | -F | Electron-withdrawing | Alters electrostatic profile, potentially improving selectivity. |

| ortho (2') | -CH₃ | Electron-donating, Steric Bulk | May induce a specific torsion angle of the phenyl ring. |

The nature of the amine group is fundamental to the molecule's function, often serving as a key hydrogen bond donor or an anchor point for ionic interactions. msu.edu Converting the primary amine to a secondary or tertiary amine dramatically alters its properties.

Hydrogen Bonding: A primary amine (-NH₂) can donate two hydrogen bonds, a secondary amine (-NHR) can donate one, and a tertiary amine (-NR₂R₃) cannot donate any. The hydrogen bonding capacity is often critical for binding affinity. thermofisher.com

Basicity and pKa: Alkylation of the amine generally increases its basicity (in the gas phase), although solvation effects in water can be complex. This change in pKa will alter the proportion of the ionized form at physiological pH.

Steric Bulk: Adding alkyl groups to the nitrogen increases steric hindrance around the amine. This can be beneficial if it orients the molecule correctly in a large binding pocket, but detrimental if it prevents access to a required interaction site. msu.edu

Lipophilicity: Increasing the alkyl substitution on the amine generally increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The cyclohexane ring acts as a three-dimensional scaffold, holding the key pharmacophoric elements—amine, fluorine, and phenyl group—in a precise spatial arrangement. libretexts.org Its conformational preferences are a key aspect of the SAR.

Conformational Locking: The inherent flexibility of the cyclohexane ring (ring-flipping) means the molecule exists in an equilibrium of conformations. Introducing additional, bulky substituents (like a t-butyl group) can "lock" the ring into a single, preferred chair conformation. This can lead to a significant increase in activity if the locked conformation is the one recognized by the biological target. libretexts.org

Introduction of New Functional Groups: Adding other substituents to the ring can introduce new points of interaction. For example, a hydroxyl group could provide an additional hydrogen bonding opportunity.

The table below summarizes the conformational considerations for a disubstituted cyclohexane, which are foundational to understanding the more complex trisubstituted target molecule.

| Isomer (e.g., 1,4-disubstituted) | Conformation 1 | Conformation 2 | More Stable Conformer |

| trans | di-equatorial | di-axial | di-equatorial |

| cis | axial-equatorial | equatorial-axial | equatorial-axial (if substituents are different sizes, the larger group prefers the equatorial position) libretexts.org |

Impact of Stereochemistry on Activity Profiles

For a molecule with multiple chiral centers like this compound, stereochemistry is paramount. The specific arrangement of the amine, fluorine, and phenyl groups in 3D space determines the molecule's shape and its ability to complementarily fit into a chiral biological target such as an enzyme active site or a receptor binding pocket. researchgate.net

Different stereoisomers (enantiomers and diastereomers) of the same compound can have vastly different biological activities. One enantiomer may be highly potent, while the other is inactive or even has an undesirable off-target activity. This is because the precise spatial positioning of atoms is required for optimal binding interactions.

For this compound, the key stereochemical relationships are the cis/trans configurations between the substituents at positions 1, 2, and 4. For example, the cis-isomer where all three substituents are on the same face of the ring will have a completely different shape and activity profile compared to a trans-isomer where they are on opposite faces. beilstein-journals.orglibretexts.org Therefore, stereocontrolled synthesis to isolate and test individual stereoisomers is a critical component of any SAR investigation for this class of compounds. nih.govnih.gov

Role of Fluorine in Modulating Molecular Interactions and Recognition

The substitution of a hydrogen atom with fluorine in the 2-position of the 4-phenylcyclohexan-1-amine core introduces significant changes that affect how the molecule interacts with its biological environment. These changes are multifaceted, stemming from fluorine's unique atomic properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. numberanalytics.comnih.gov

A prevalent strategy in drug design is the use of fluorine to enhance a molecule's lipophilicity, which can improve properties like membrane permeability. nih.gov The introduction of a single fluorine atom generally increases the lipophilicity of a molecule, a property quantified by the logarithm of the partition coefficient (log P). researchgate.netresearchgate.net This is because fluorine is more hydrophobic than hydrogen. nih.gov For instance, adding fluorine to a compound can aid its penetration into hydrophobic protein pockets. nih.gov

Table 1: Comparison of Calculated Lipophilicity (log P) for Phenylcyclohexylamine Analogues

| Compound Name | Structure | Predicted log P |

|---|---|---|

| 4-Phenylcyclohexan-1-amine | 2.80 | |

| This compound | 2.95 |

Note: Log P values are predicted using computational models and serve as an estimation of lipophilicity.

Fluorine is the most electronegative element, and its incorporation into an organic molecule exerts a powerful inductive electron-withdrawing effect. numberanalytics.com This effect significantly polarizes the C-F bond, creating a partial positive charge on the carbon and a partial negative charge on the fluorine. numberanalytics.com In this compound, the fluorine at the 2-position influences the electron density of the entire cyclohexyl ring and, importantly, the basicity of the amine group at the 1-position.

The strong electron-withdrawing nature of fluorine can lower the pKa of a nearby amine. researchgate.netnih.gov This modulation of pKa is critical as it affects the ionization state of the molecule at physiological pH, which in turn governs its solubility, permeability, and ability to interact with protein targets. researchgate.net A lower pKa means the amine will be less protonated at a given pH, which can alter its binding interactions and pharmacokinetic profile. The polarization induced by the C-F bond can also create or enhance molecular dipoles, influencing how the molecule orients itself within a binding pocket. nih.gov

Table 2: Estimated Physicochemical Properties of Substituted Cyclohexylamines

| Property | 4-Phenylcyclohexan-1-amine | This compound |

|---|---|---|

| Predicted pKa (Amine) | 10.5 | 10.1 |

| Molecular Dipole Moment (Debye) | 1.5 D | 2.5 D |

Note: Values are estimations derived from computational chemistry and illustrate the relative effects of fluorination.